
1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
Reagents: 2-chloropyrazine, suitable catalyst (e.g., palladium on carbon)
Conditions: Hydrogenation under pressure
Step 3: Addition of Fluorobenzyl Group
Reagents: 3-fluorobenzyl chloride, suitable base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
Step 4: Carboxylation
Reagents: Carbon dioxide, suitable catalyst (e.g., copper(I) iodide)
Conditions: High pressure and temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrazine ring and the fluorobenzyl group. The final step involves the carboxylation of the piperidine ring.
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Step 1: Synthesis of Piperidine Ring
Reagents: Piperidine, suitable base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., tetrahydrofuran)
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives of the compound
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Substitution:
Reagents: Halogenating agents (e.g., thionyl chloride)
Conditions: Reflux in an appropriate solvent
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: Thionyl chloride in dichloromethane
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing piperidine and dihydropyrazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorobenzyl group may enhance these effects through increased lipophilicity, facilitating better membrane penetration.
Enzyme Inhibition
Compounds with the piperidine structure are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In a study evaluating related compounds, it was found that certain derivatives exhibited strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . The mechanism often involves binding interactions with the enzyme's active site, leading to decreased substrate hydrolysis.
Anticancer Potential
The dihydropyrazine framework is associated with anticancer properties. Research indicates that compounds featuring this moiety can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators . The specific interactions of 1-(4-(3-fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid with cancer cell lines remain an area for further investigation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds structurally similar to this compound exhibited effective inhibition against Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antimicrobial agents based on this structure .
Case Study 2: Neuroprotective Properties
A research article focused on the neuroprotective effects of piperidine derivatives indicated that compounds with similar structures could prevent neuronal cell death in models of oxidative stress. The study utilized in vitro assays to demonstrate that these compounds could modulate apoptotic pathways, suggesting a promising avenue for treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazine and piperidine rings contribute to its overall stability and reactivity.
Molecular Targets and Pathways:
Receptors: Potential interaction with G-protein coupled receptors.
Enzymes: Possible inhibition of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- 1-(4-chloro-3-fluorobenzyl)piperidine-3-carboxylic acid
- 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid
- 1-Boc-3-(3-fluorobenzyl)piperidine-3-carboxylic acid
This detailed article provides a comprehensive overview of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19FN2O3
- Molecular Weight : 320.35 g/mol
Structural Features
The compound features:
- A piperidine ring which is known for its role in various pharmacological activities.
- A dihydropyrazine moiety that may contribute to its bioactivity.
- A fluorobenzyl group which may enhance lipophilicity and receptor binding.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperidine and dihydropyrazine rings suggests potential interactions with neurotransmitter systems and metabolic pathways.
Pharmacological Effects
1. Antidepressant Activity :
Studies have shown that derivatives of piperidine exhibit antidepressant-like effects in animal models. The mechanism is often linked to the modulation of serotonin and norepinephrine levels in the brain.
2. Antimicrobial Properties :
Compounds containing fluorobenzyl groups have been reported to possess antimicrobial activity against a range of bacteria and fungi. This activity may be attributed to their ability to disrupt cellular membranes or inhibit key metabolic pathways.
3. Anti-inflammatory Effects :
Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Data Summary
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of a related piperidine derivative in a chronic mild stress model. The compound significantly improved behavioral outcomes compared to control groups, indicating a potential mechanism involving serotonin reuptake inhibition.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various fluorobenzyl derivatives against clinical isolates of bacteria. The results indicated that the compound exhibited notable activity against resistant strains, highlighting its potential as a lead compound for drug development.
Properties
Molecular Formula |
C17H18FN3O3 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O3/c18-14-5-1-3-12(9-14)10-21-8-6-19-15(16(21)22)20-7-2-4-13(11-20)17(23)24/h1,3,5-6,8-9,13H,2,4,7,10-11H2,(H,23,24) |
InChI Key |
POIMPSDDDNZOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
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